

The Structural Elucidation and Characterization of Piperonyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-(Methylenedioxy)phenylacetonitrile

Cat. No.: B1580889

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl cyanide, also known as **3,4-(Methylenedioxy)phenylacetonitrile**, is a significant organic compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, characterized by a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain, provides a versatile scaffold for the development of more complex molecules. This technical guide provides an in-depth analysis of the structural and physicochemical properties of piperonyl cyanide, detailed experimental protocols for its synthesis and characterization, and a review of its relevant biological interactions. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Physicochemical Properties

Piperonyl cyanide is a white to pale yellow crystalline solid at room temperature.^{[1][2]} It is stable under ambient conditions but is considered toxic upon inhalation, ingestion, or dermal contact.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	4439-02-5	[1]
Molecular Formula	C ₉ H ₇ NO ₂	[1]
Molecular Weight	161.16 g/mol	[1]
Melting Point	43-45 °C	[2]
Boiling Point	135-140 °C at 5 mmHg	[2]
Density	~1.27 g/cm ³ (Predicted)	[2]
Appearance	White to light yellow crystalline powder	[1] [2]
Solubility	Insoluble in water	[2]
Flash Point	>113 °C (>230 °F)	[2]

Structural Analysis

The structure of piperonyl cyanide features a 1,3-benzodioxole ring system, which is fundamental to many biologically active molecules. The nitrile group provides a reactive handle for a variety of chemical transformations.

Caption: Molecular Structure of Piperonyl Cyanide

Spectroscopic Characterization

The structural identity and purity of piperonyl cyanide are confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of piperonyl cyanide is characterized by several key absorption bands that correspond to its specific functional groups.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~2250	C≡N stretch	Nitrile	Strong, Sharp
3100-3000	C-H stretch	Aromatic	Medium
<3000	C-H stretch	Aliphatic (CH ₂)	Medium
1600-1450	C=C stretch	Aromatic Ring	Medium-Strong
~1250 & ~1040	C-O-C stretch	Methylenedioxy	Strong

Note: These are typical ranges and may vary slightly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each nucleus.[5][6][7]

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8	m	3H	Aromatic protons (Ar-H)
~5.9	s	2H	Methylenedioxy protons (-O-CH ₂ -O-)
~3.6	s	2H	Benzylic protons (-CH ₂ -CN)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~148	Quaternary	Ar-C-O
~147	Quaternary	Ar-C-O
~125	Quaternary	Ar-C-CH ₂
~122	Tertiary	Ar-CH
~118	Quaternary	-C≡N
~109	Tertiary	Ar-CH
~108	Tertiary	Ar-CH
~101	Secondary	-O-CH ₂ -O-
~23	Secondary	-CH ₂ -CN

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary based on solvent and experimental conditions.[\[5\]](#)[\[8\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of piperonyl cyanide would be expected to show a distinct molecular ion peak and a characteristic fragmentation pattern.

Expected Fragmentation Pattern

m/z	Ion Structure	Description
161	[C ₉ H ₇ NO ₂] ⁺	Molecular Ion (M ⁺)
135	[C ₈ H ₇ O ₂] ⁺	Loss of cyanide radical (·CN)
105	[C ₇ H ₅ O] ⁺	Loss of CH ₂ O from m/z 135
77	[C ₆ H ₅] ⁺	Phenyl fragment

Note: The fragmentation pattern is predicted based on common fragmentation pathways for benzylic and aromatic compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Synthesis of Piperonyl Cyanide from Piperonyl Chloride

This protocol describes a common method for synthesizing piperonyl cyanide via nucleophilic substitution.[\[13\]](#)

Materials:

- Piperonyl chloride
- Sodium cyanide (NaCN)
- Ethanol (95%)
- Water

Procedure:

- In a round-bottomed flask equipped with a reflux condenser, dissolve sodium cyanide in a minimal amount of warm water.
- Add a solution of piperonyl chloride dissolved in 95% ethanol to the cyanide solution.
- Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the precipitated sodium chloride.
- Remove the ethanol from the filtrate via rotary evaporation.
- The remaining aqueous layer will contain the crude piperonyl cyanide. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

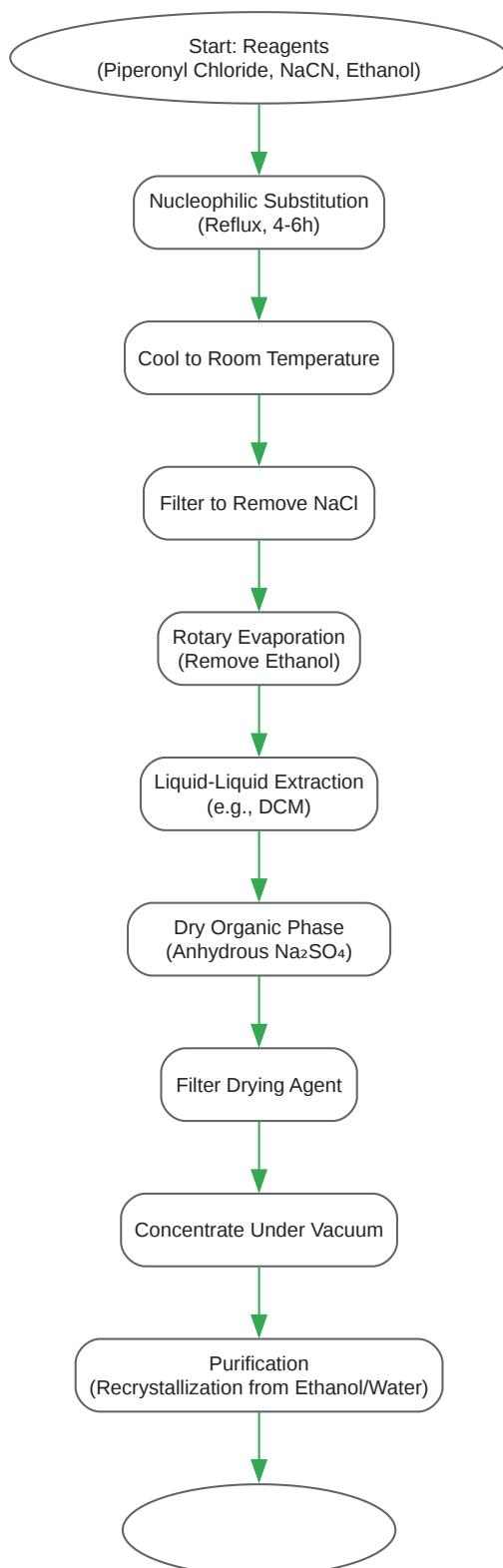


Figure 2: Synthesis and Purification Workflow

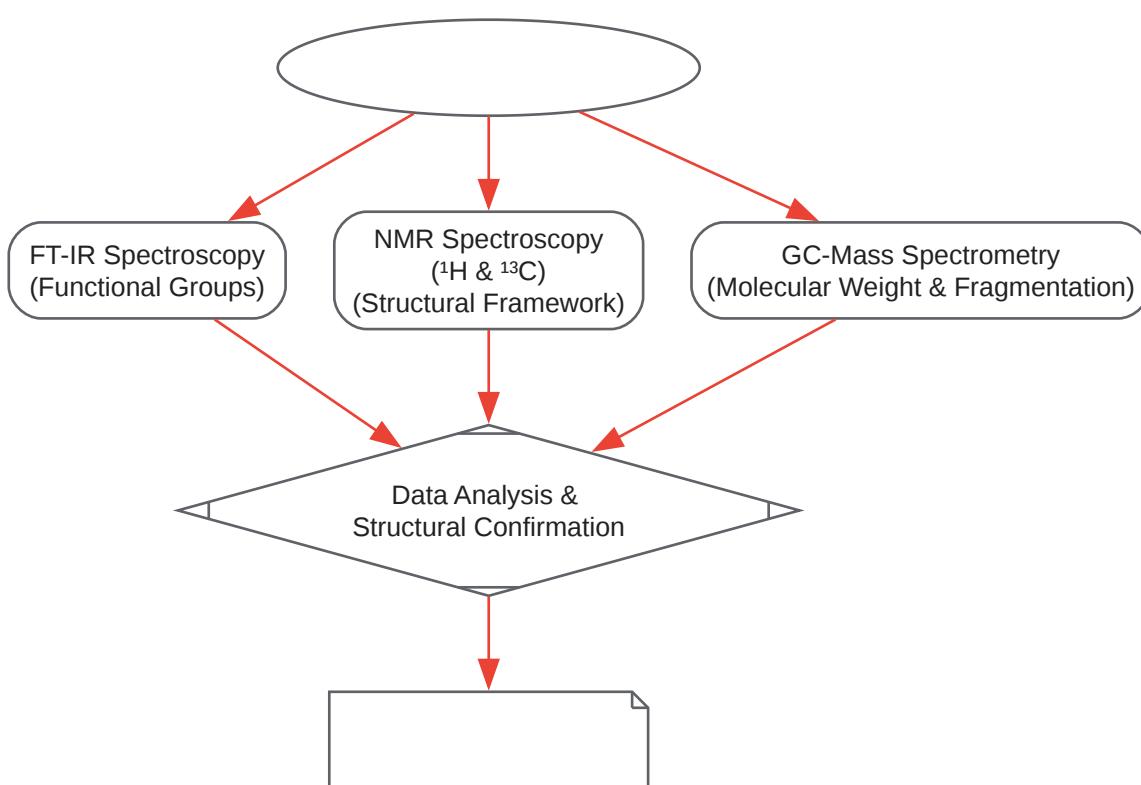


Figure 3: Analytical Characterization Workflow

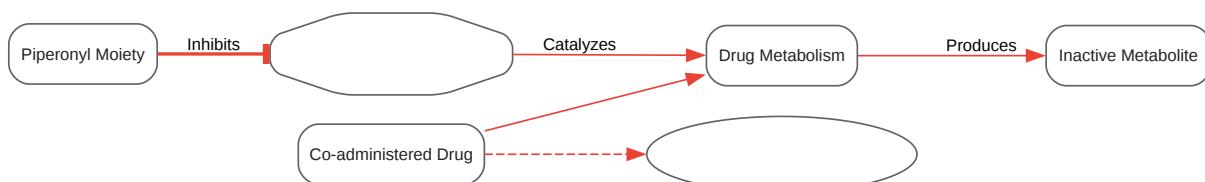


Figure 4: CYP450 Inhibition Pathway

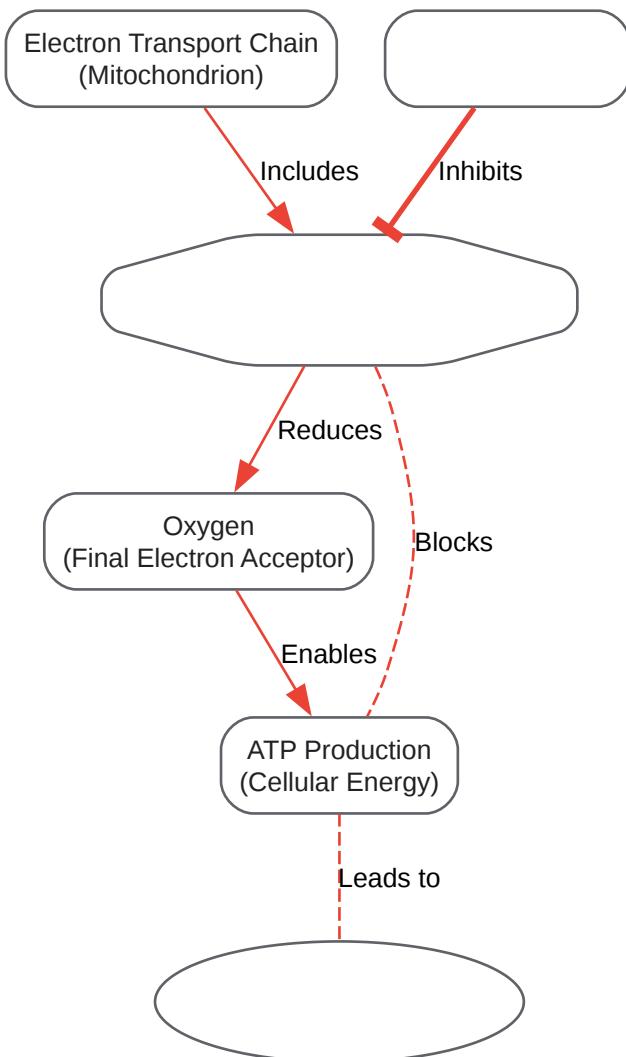


Figure 5: Cyanide Toxicity Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. compoundchem.com [compoundchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. whitman.edu [whitman.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [The Structural Elucidation and Characterization of Piperonyl Cyanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580889#piperonyl-cyanide-structural-analysis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com